molecular formula C39H43NO17 B115899 Chrymutasin C CAS No. 155232-80-7

Chrymutasin C

Cat. No. B115899
CAS RN: 155232-80-7
M. Wt: 797.8 g/mol
InChI Key: GDNZKYXFSRQGRZ-UFVMVPLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrymutasin C is a natural product that belongs to the class of cyclic depsipeptides. It is produced by the bacterium Myxobacterium sp. CMB-M0244. Chrymutasin C has gained attention in recent years due to its potent cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of Chrymutasin C involves the disruption of the microtubule network in cancer cells. Chrymutasin C binds to the colchicine binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Chrymutasin C has been shown to exhibit several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C inhibits the growth of cancer cells by targeting the microtubule network. Chrymutasin C has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of Chrymutasin C is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. Moreover, the low yield of Chrymutasin C obtained from natural sources limits its availability for research purposes.

Future Directions

There are several future directions for the research on Chrymutasin C. One of the major areas of research is the development of Chrymutasin C-based anticancer drugs. Moreover, the identification of the molecular targets of Chrymutasin C in cancer cells can lead to the development of more effective anticancer drugs. Furthermore, the investigation of the anti-inflammatory properties of Chrymutasin C can lead to the development of drugs for the treatment of inflammatory diseases. Finally, the synthesis of Chrymutasin C analogs can lead to the development of more potent and selective anticancer drugs.
Conclusion:
Chrymutasin C is a natural product that exhibits potent cytotoxicity against various cancer cell lines. Its mechanism of action involves the disruption of the microtubule network in cancer cells. Chrymutasin C has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of inflammation. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. The development of Chrymutasin C-based anticancer drugs and the identification of its molecular targets in cancer cells are some of the future directions for research on this compound.

Synthesis Methods

The synthesis of Chrymutasin C is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most efficient methods is the solid-phase synthesis approach, which involves the use of a resin-bound peptide as a starting material. This method has been reported to yield Chrymutasin C in good purity and yield.

Scientific Research Applications

Chrymutasin C has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Chrymutasin C induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C has been reported to inhibit the growth of cancer cells by targeting the microtubule network.

properties

CAS RN

155232-80-7

Product Name

Chrymutasin C

Molecular Formula

C39H43NO17

Molecular Weight

797.8 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1

InChI Key

GDNZKYXFSRQGRZ-UFVMVPLKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O

synonyms

chrymutasin C

Origin of Product

United States

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